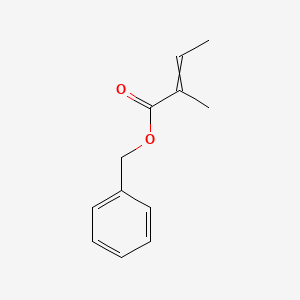

Benzyl 2-methylbut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGSTISKDZCDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048116 | |

| Record name | Benzyl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67674-41-3 | |

| Record name | Phenylmethyl 2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Methodological Guide to Investigating the Putative Presence of Benzyl 2-Methylbut-2-enoate in Chamaemelum nobile

Abstract

This technical guide outlines a comprehensive scientific framework for the definitive identification of volatile organic compounds in complex botanical matrices, using the investigation of benzyl 2-methylbut-2-enoate in Roman chamomile (Chamaemelum nobile) as a model case. While the essential oil of C. nobile is well-known for its rich and varied composition of esters, the presence of benzyl 2-methylbut-2-enoate has not been documented in the existing scientific literature. This guide provides researchers, analytical chemists, and drug development professionals with a robust, self-validating methodology to either identify and confirm this novel compound or definitively report its absence. The protocols detailed herein encompass best practices in sample preparation, extraction, and advanced analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to empower researchers to adapt these methods to their own novel compound investigations.

Introduction: The Chemical Richness of Roman Chamomile

Chamaemelum nobile (L.) All., commonly known as Roman chamomile, is a perennial herb from the Asteraceae family, prized for centuries in traditional medicine and aromatherapy.[1] Its therapeutic and aromatic properties are largely attributed to the complex mixture of volatile compounds found in its essential oil, which is extracted from the plant's daisy-like flower heads.[2][3]

The chemical profile of Roman chamomile oil is notably dominated by a diverse array of esters, which can constitute up to 80% of the oil's total volume.[4][5] Specifically, esters of angelic acid (cis-2-methyl-2-butenoic acid) and tiglic acid (trans-2-methyl-2-butenoic acid) are characteristic of this species.[3][4][5] Common examples identified in numerous studies include isobutyl angelate, isoamyl angelate, and 2-methylbutyl angelate.[6][7][8] The specific composition, however, can vary significantly based on geographical origin, harvest time, and distillation techniques.[9]

This guide addresses a specific phytochemical question: Is benzyl 2-methylbut-2-enoate (also known as benzyl angelate) a naturally occurring constituent of Chamaemelum nobile? Despite the prevalence of angelate esters, a thorough review of the literature reveals no prior identification of the benzyl ester in this species. Therefore, this document serves as a proactive methodological blueprint for its potential discovery and unambiguous identification.

The Analytical Challenge: A Landscape of Isomers and Trace-Level Analytes

Identifying a novel compound within a complex essential oil presents several analytical hurdles. The primary challenge in analyzing C. nobile oil is the sheer number of constituents, with some studies identifying nearly 100 to 200 different volatile molecules.[10] Many of these are structural isomers with similar mass spectral fragmentation patterns and close chromatographic retention times, making definitive identification difficult without rigorous validation.[10]

The target analyte, benzyl 2-methylbut-2-enoate, is an ester of angelic acid. Its presence would be plausible given the known enzymatic machinery in the plant. However, its detection requires a methodology sensitive enough to identify potentially trace-level compounds and specific enough to distinguish it from other co-eluting esters. This guide provides the necessary framework to achieve this.

A Validated Workflow for Compound Identification

The following sections detail a step-by-step approach designed to ensure scientific rigor and produce trustworthy, reproducible results. The workflow is visualized in the diagram below.

Caption: Workflow for the definitive identification of a target analyte.

Step 1: Botanical Material and Essential Oil Extraction

The integrity of the starting material is paramount.

Protocol 1: Sample Collection and Extraction

-

Botanical Authentication: Obtain fresh or recently dried flower heads of Chamaemelum nobile from a reputable supplier. A voucher specimen must be prepared and deposited in a recognized herbarium for future reference. This step is critical for reproducibility.

-

Extraction Method - Steam Distillation:

-

Rationale: Steam distillation is the industry-standard method for extracting essential oils from chamomile and minimizes the risk of thermal degradation of sensitive esters compared to hydrodistillation.[2]

-

Apparatus: Use a Clevenger-type apparatus.

-

Procedure: a. Place 100 g of dried C. nobile flower heads into a 2 L round-bottom flask. b. Add 1 L of deionized water. c. Connect the flask to the Clevenger apparatus and a condenser. d. Heat the flask to a gentle boil and continue distillation for 3 hours. e. Collect the oil layer from the calibrated tube of the apparatus. f. Dry the collected oil over anhydrous sodium sulfate to remove residual water. g. Store the oil in a sealed amber vial at 4°C until analysis.

-

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying individual volatile compounds.[11][12]

Protocol 2: GC-MS Screening and Confirmation

-

Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in high-purity hexane.

-

Instrumental Parameters (Typical):

-

Gas Chromatograph (GC):

-

Column: A DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This non-polar column separates compounds primarily based on boiling point, a standard for general essential oil screening.

-

Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

-

Oven Program: 60°C for 2 min, then ramp at 3°C/min to 240°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is a standard energy that produces repeatable fragmentation patterns, allowing for library matching.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

-

Analytical Sequence: a. Blank Run: Inject pure hexane to ensure no system contamination. b. Reference Standard: Inject a 10 ppm solution of a certified benzyl 2-methylbut-2-enoate standard. This provides the definitive retention time (RT) and mass spectrum (MS) for the target compound under your specific analytical conditions. c. Oil Sample: Inject the diluted essential oil sample. d. Co-injection: Inject a sample containing a 1:1 mixture of the essential oil and the reference standard.

Step 3: Data Analysis and Identity Confirmation

Definitive identification relies on a three-point confirmation system, as illustrated below. This self-validating logic is crucial for trustworthy results.

Caption: Logic diagram for the three-point confirmation of a target analyte.

-

Retention Time (RT) Matching: Compare the RT of any potential candidate peaks in the oil sample chromatogram with the RT of the authentic standard. They must match within a narrow tolerance (e.g., ±0.05 minutes).

-

Mass Spectrum (MS) Matching: The EI mass spectrum of the candidate peak must visually match the spectrum of the authentic standard. Key fragments, including the molecular ion and characteristic daughter ions, must be present with similar relative abundances. Additionally, compare the spectrum against a trusted spectral library like NIST or Wiley for a similarity score.[11]

-

Co-injection Confirmation: In the co-injection chromatogram, the intensity of the candidate peak should increase significantly without any distortion or the appearance of a new shoulder. This demonstrates that the analyte in the oil and the standard are chromatographically indistinguishable.

If all three criteria are met, the presence of benzyl 2-methylbut-2-enoate is confirmed. If any criterion fails, its presence can be definitively ruled out under the tested conditions.

Expected Chemical Profile of Chamaemelum nobile Essential Oil

For context, researchers should expect to find a variety of compounds. The table below summarizes the major chemical classes and representative constituents commonly found in C. nobile oil. This provides a baseline against which to evaluate the chromatogram.

| Chemical Class | Major Constituents | Typical % Range |

| Esters | Isobutyl angelate, Isoamyl angelate, 2-Methylbutyl angelate, 3-Methylpentyl angelate | 75-80%[2][4][5] |

| Monoterpenes | α-Pinene, β-Pinene | < 5%[2][13] |

| Ketones | Verbenone, Pulegone (chemotype dependent) | Variable[9][13] |

| Sesquiterpenes | Chamazulene, β-Caryophyllene | Variable[2][13] |

Note: The chemical composition is highly variable. Some chemotypes may be rich in ketones or sesquiterpenes rather than esters.[9][13]

Conclusion and Implications

This guide provides a rigorous, field-proven methodology for investigating the presence of a novel or previously unreported compound in Chamaemelum nobile. By adhering to the principles of botanical authentication, standardized extraction, and a three-point GC-MS confirmation protocol, researchers can generate data that is both accurate and defensible.

The discovery of benzyl 2-methylbut-2-enoate in Roman chamomile would be a significant phytochemical finding, adding a new dimension to our understanding of its biosynthesis and aromatic profile. Conversely, a definitive confirmation of its absence is equally valuable, refining the known chemical boundaries of this important medicinal plant. This structured approach is broadly applicable to the discovery and validation of natural products in other complex botanical extracts, serving as a foundational tool for natural product chemistry, quality control, and drug discovery.

References

-

Abdoul-Latif, M., et al. (2021). CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITY OF THE ESSENTIAL OIL OF CHAMAEMELUM NOBILE(L.) ALL. PharmacologyOnLine. Available at: [Link]

-

El-Kouari, E., et al. (2023). Chemical composition of the essential oil of Chamaemelum nobile (L.) All. ResearchGate. Available at: [Link]

-

Orav, A., et al. (2010). Chemical composition of the essential oil of Matricaria recutita L. from Estonia. Taylor & Francis Online. Available at: [Link]

-

Zouhri, M., et al. (2020). Chemical composition of essential oil of Anthemis nobilis L. flowers from Morocco. Available at: [Link]

-

Eden Botanicals. (n.d.). Chamomile, Roman - Italy EO. Available at: [Link]

-

ScenTree. (n.d.). Chamomile roman oil (CAS N° 8015-92-7). Available at: [Link]

-

ResearchGate. (n.d.). GC-FID chromatogram of chamomile flowers essential oil. Available at: [Link]

-

Bianchi, A., et al. (2011). Study on Roman Chamomile (Chamaemelum nobile L. All.) Oil. ResearchGate. Available at: [Link]

-

Base Formula. (2020). Chamomile essential oil profiles & research studies. Available at: [Link]

-

Stanojevic, J., et al. (2011). Chemical composition, antioxidant and antimicrobial activity of the essential oil of Roman chamomile (Anthemis nobilis L.) from Serbia. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Formula Botanica. (n.d.). Formulator's guide to chamomile: a tale of two herbs. Available at: [Link]

-

Radulović, N. S., et al. (2024). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. National Center for Biotechnology Information. Available at: [Link]

-

Costescu, M., et al. (2008). GC-MS analysis of the chamomile essential oil. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2023). GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.). MDPI. Available at: [Link]

-

García-Rellán, D., et al. (2024). GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas. PubMed. Available at: [Link]

-

Tandon, S., et al. (2013). GC-MS Analysis of the Steam and Hydrodistilled Essential Oil of Matricaria recutita L. Flowers of North East Region of India. Asian Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chamaemelum nobile whole. PubChem. Available at: [Link]

-

Global Biodiversity Information Facility. (n.d.). Chamaemelum nobile (L.) All.. Available at: [Link]

Sources

- 1. gbif.org [gbif.org]

- 2. Chamomile essential oil profiles & research studies [baseformula.com]

- 3. formulabotanica.com [formulabotanica.com]

- 4. natureinbottle.com [natureinbottle.com]

- 5. edenbotanicals.com [edenbotanicals.com]

- 6. ScenTree - Chamomile roman oil (CAS N° 8015-92-7) [scentree.co]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of benzyl 2-methylbut-2-enoate from tiglic acid and benzyl alcohol

[1]

Abstract & Strategic Overview

Benzyl 2-methylbut-2-enoate (Benzyl Tiglate; CAS 37526-88-8) is an ester of significant interest in the fragrance and pharmaceutical sectors due to its unique olfactory profile (earthy, mushroom-like with rosy undertones) and its utility as a synthetic intermediate.[1]

This guide details two distinct protocols for its synthesis from Tiglic Acid ((E)-2-methylbut-2-enoic acid) and Benzyl Alcohol :

-

Method A: Azeotropic Fischer Esterification. The preferred route for kilogram-scale production where cost-efficiency and atom economy are paramount.[1]

-

Method B: Acyl Chloride Activation. A high-precision route for medicinal chemistry applications requiring mild conditions and rapid purification.[1]

Critical Stereochemical Note

Tiglic acid is the (E)-isomer .[1] Its geometric isomer, Angelic acid ((Z)-isomer), is less stable.[1] While the (E)-configuration is thermodynamically favored, maintaining stereochemical integrity requires controlling reaction temperature and pH.[1] Method A utilizes thermodynamic control (reflux), effectively preserving the (E)-isomer, while Method B operates under kinetic control.[1]

Chemical Properties & Safety Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 190.24 g/mol | |

| Boiling Point | ~267°C (760 mmHg) | High vacuum distillation recommended for purification.[1] |

| Density | 1.03–1.04 g/cm³ | |

| Solubility | Insoluble in water; Soluble in EtOH, DCM, Toluene | |

| Tiglic Acid MP | 63–64°C | Solid at RT.[1] |

| Benzyl Alcohol BP | 205°C | High boiling point makes removal by simple evaporation difficult.[1] |

Safety Warning: Thionyl chloride (Method B) releases

Reaction Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways for both methods.

Caption: Synthesis decision matrix comparing thermodynamic (Method A) and kinetic (Method B) pathways.

Method A: Acid-Catalyzed Azeotropic Esterification (Dean-Stark)[1]

Context: This is the robust, "workhorse" method. Because the boiling point of Benzyl Alcohol (205°C) is high, using it as the solvent (common in Fischer esterifications with methanol) is impractical for purification. Instead, we use Toluene as a solvent to create a lower-boiling azeotrope with water.

Reagents & Stoichiometry

| Reagent | Equiv.[1][3] | Role |

| Tiglic Acid | 1.0 | Limiting Reagent |

| Benzyl Alcohol | 1.2 | Slight excess to drive completion |

| p-Toluenesulfonic Acid (p-TsOH) | 0.05 | Catalyst |

| Toluene | 10-15 vol | Solvent / Azeotropic Agent |

Protocol

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add Tiglic Acid (1.0 eq), Benzyl Alcohol (1.2 eq), and p-TsOH (5 mol%) to the flask. Dissolve in Toluene (approx. 10 mL per gram of acid).

-

Reflux: Heat the reaction mixture to vigorous reflux (~110-115°C). Ensure Toluene is condensing and filling the Dean-Stark trap.

-

Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 4–6 hours). Checkpoint: TLC (10% EtOAc/Hexane) should show disappearance of Tiglic Acid.

-

Workup:

-

Purification: The residue contains the product and excess Benzyl Alcohol. Purify via Vacuum Distillation (0.1–1 mmHg). Benzyl alcohol will distill first; collect the higher boiling fraction corresponding to Benzyl Tiglate.[1]

Method B: Acyl Chloride Activation (Steglich Alternative)

Context: For small-scale medicinal chemistry where removing high-boiling benzyl alcohol via distillation is tedious, this method ensures complete consumption of the alcohol or allows for easy chromatographic separation.[1]

Reagents & Stoichiometry

| Reagent | Equiv.[1][3] | Role |

| Step 1: Activation | ||

| Tiglic Acid | 1.0 | Substrate |

| Thionyl Chloride ( | 1.5 | Chlorinating Agent |

| DMF | 1-2 drops | Catalyst |

| Step 2: Coupling | ||

| Benzyl Alcohol | 0.95 | Limiting Reagent (easier cleanup) |

| Pyridine or | 1.2 | HCl Scavenger |

| DCM (Dichloromethane) | 10 vol | Solvent |

Protocol

-

Activation (Acid Chloride Formation):

-

In a dry flask under

, dissolve Tiglic Acid in minimal dry DCM (or neat if scale allows). -

Add catalytic DMF (1 drop).[1]

-

Add

dropwise.[1] -

Stir at reflux (40°C) for 2 hours. Gas evolution (

, -

Evaporation: Remove solvent and excess

completely under vacuum (add dry toluene and re-evaporate to ensure removal of traces).[1] This yields crude Tigloyl Chloride (oil).[1]

-

-

Coupling:

-

Workup:

-

Purification: Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization

Confirm the identity of the synthesized Benzyl Tiglate using the following expected data:

-

NMR (400 MHz,

-

IR (Neat):

-

1710–1720

(Strong, C=O stretch, conjugated ester)[1] -

1650

(Weak, C=C stretch)

-

-

Mass Spectrometry (GC-MS):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Method A) | Incomplete water removal | Ensure vigorous reflux and insulate the Dean-Stark arm.[1] |

| Product contains Benzyl Alcohol | Distillation separation failed | Use a Vigreux column for better fractionation or switch to Method B (Chromatography). |

| Isomerization to Angelic Acid | Acid catalyst + excessive heat | Do not exceed 120°C oil bath temperature.[1] Confirm stereochemistry via NMR (coupling constants). |

| Dark/Black Reaction Mixture | Polymerization of Tiglic Acid | Add a radical inhibitor (e.g., BHT, 100 ppm) if running Method A for >12 hours.[1] |

References

-

PubChem. Benzyl tiglate - Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Available at: [Link]

-

Organic Chemistry Portal. Acid Chlorides from Carboxylic Acids. Available at: [Link]

-

Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using SOCl2. Available at: [Link][4]

Application Note: High-Efficiency Synthesis of Benzyl Tiglate via Azeotropic Fischer Esterification

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl Tiglate (Benzyl (E)-2-methylbut-2-enoate) utilizing acid-catalyzed Fischer esterification. Unlike standard protocols for simple esters, this method addresses the specific challenges posed by

Introduction & Strategic Rationale

Benzyl tiglate is a valuable ester characterized by a mushroom-like, earthy, rosy odor profile, widely used in perfumery and as a masking agent in pharmaceutical formulations. Synthetically, it represents a "sterically congested" esterification due to the

The Challenge of Tiglates

Direct esterification of tiglic acid presents two primary chemical risks:

-

Steric Hindrance: The tri-substituted double bond and the

-methyl group reduce the electrophilicity of the carbonyl carbon and hinder nucleophilic attack by benzyl alcohol. -

Isomerization: Prolonged heating under strong acidic conditions can promote isomerization between Tiglic acid (E-isomer, thermodynamically more stable) and Angelic acid (Z-isomer). Maintaining the E-configuration is critical for olfactory consistency.

Process Strategy: Azeotropic Fischer Esterification

To overcome the equilibrium limitations of Fischer esterification (

-

Catalyst Selection:

-TSA is preferred over sulfuric acid ( -

Solvent: Toluene is selected for its boiling point (110°C), which provides sufficient thermal energy to overcome the activation barrier of the hindered acid without reaching temperatures that trigger rapid polymerization or decomposition (as xylenes might).

-

Stoichiometry: We employ a slight excess of Tiglic Acid (1.2 equiv) relative to Benzyl Alcohol.

-

Reasoning: Unreacted Tiglic acid can be quantitatively removed via a simple alkaline wash (

). In contrast, removing unreacted Benzyl Alcohol (BP 205°C) from the product (BP 250°C) requires difficult fractional distillation. This "Excess Acid" strategy ensures the difficult-to-separate alcohol is fully consumed.

-

Reaction Mechanism

The reaction follows the classic PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation), driven to completion by water removal.

Figure 1: Mechanistic pathway highlighting the critical role of water removal in driving the equilibrium forward.

Experimental Protocol

Reagents and Equipment

Table 1: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Amount (Example Scale) | Role |

| Benzyl Alcohol | 108.14 | 1.0 | 1.044 | 10.8 g (100 mmol) | Limiting Reagent |

| Tiglic Acid | 100.12 | 1.2 | Solid | 12.0 g (120 mmol) | Excess Reagent |

| 190.22 | 0.05 | Solid | 0.95 g (5 mmol) | Catalyst | |

| Toluene | 92.14 | N/A | 0.867 | 100 mL | Solvent / Entrainer |

| BHT (Optional) | 220.35 | 0.01 | Solid | ~10 mg | Radical Inhibitor |

Equipment:

-

250 mL Round Bottom Flask (RBF)[2]

-

Dean-Stark Apparatus[3]

-

Reflux Condenser[2]

-

Magnetic Stir Bar & Heating Mantle

-

Separatory Funnel

-

Rotary Evaporator

-

High-Vacuum Distillation Setup

Step-by-Step Procedure

Phase 1: Reaction Setup and Reflux[2]

-

Assembly: Assemble the RBF, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried.

-

Charging: Add Tiglic Acid (12.0 g) , Benzyl Alcohol (10.8 g) , and

-TSA (0.95 g) to the flask.-

Note: If working at scales >100g, add 10 mg BHT to prevent polymerization of the double bond, though tiglates are generally stable.

-

-

Solvent: Add 100 mL Toluene . Stir to dissolve solids.

-

Reflux: Heat the mixture to a vigorous reflux (Oil bath set to ~135°C).

-

Water Removal: Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~1.8 mL.

-

Checkpoint: The reaction is typically complete when water evolution ceases (approx. 4–6 hours).

-

-

Monitoring: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). Look for the disappearance of Benzyl Alcohol (

) and appearance of the ester (

Phase 2: Workup

-

Cooling: Cool the reaction mixture to room temperature.

-

Quench: Transfer the mixture to a separatory funnel.

-

Acid Removal (Critical Step): Wash the organic layer with 2 x 50 mL Saturated

solution. -

Neutralization: Wash with 1 x 50 mL Brine (saturated NaCl) to remove residual base and dry the organic layer.

-

Drying: Dry the organic layer over anhydrous

for 15 minutes. Filter off the drying agent. -

Concentration: Remove Toluene using a rotary evaporator at 50°C under reduced pressure.

Phase 3: Purification

-

Vacuum Distillation: The crude oil requires distillation to achieve fragrance-grade purity.

-

Setup: Short-path distillation head.

-

Conditions: Benzyl Tiglate has a high boiling point. Use high vacuum (<5 mmHg).

-

Expectation: Collect the fraction boiling at 138–142°C at 9 mmHg (or corresponding temp/pressure nomograph value).

-

-

Yield: Expected yield is 85–92% (approx. 16–17.5 g).

Process Control & Troubleshooting

Figure 2: Operational workflow for the synthesis and purification of Benzyl Tiglate.

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm; check glass joints for leaks. |

| Product smells "sour" | Residual Tiglic Acid | The |

| Polymerization (Gelling) | Overheating / Radical initiation | Add 100 ppm BHT to the reaction; avoid oil bath temps >145°C. |

| Isomerization (Angelic Acid) | Extended reaction time | Stop reaction immediately after water evolution ceases. Do not reflux "overnight" unnecessarily. |

Characterization Data

The identity of the product must be confirmed using the following spectroscopic markers:

-

Appearance: Clear, colorless to pale yellow liquid.[1]

-

Refractive Index (

): 1.520 – 1.524. -

IR Spectrum:

- (Ester): ~1710–1715 cm⁻¹ (Conjugated ester).

- : ~1650 cm⁻¹.[7]

-

H-NMR (400 MHz,

- 7.30–7.40 (m, 5H, Ar-H )

-

6.88 (qq,

-

5.18 (s, 2H, O-CH

-

1.85 (m, 3H, =C(CH

-

1.79 (d, 3H, =CH-CH

References

-

The Good Scents Company. (n.d.). (E)-Benzyl Tiglate.[1][8][9] Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 250096, Benzyl tiglate. Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification.[4][10][11][12] Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification.[4][10][11][12] Retrieved October 26, 2023, from [Link]

Sources

- 1. CAS 37526-88-8: Benzyl tiglate | CymitQuimica [cymitquimica.com]

- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One [mdpi.com]

- 8. (E)-benzyl tiglate, 37526-88-8 [thegoodscentscompany.com]

- 9. Benzyl tiglate | C12H14O2 | CID 250096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. athabascau.ca [athabascau.ca]

- 11. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzyl 2-Methylbut-2-enoate

For correspondence:

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of benzyl 2-methylbut-2-enoate, an important fragrance and flavor compound, utilizing microwave-assisted organic synthesis (MAOS). Traditional Fischer esterification methods often require prolonged reaction times and harsh conditions.[1] Microwave irradiation offers a compelling alternative, dramatically reducing reaction times from hours to minutes and often leading to higher yields and purer products.[2][3] This application note details the underlying principles, a step-by-step experimental protocol, safety considerations, and expected outcomes for this synthesis, tailored for researchers in organic synthesis, medicinal chemistry, and fragrance development.

Introduction: The Rationale for Microwave-Assisted Esterification

The esterification of a carboxylic acid with an alcohol is a cornerstone reaction in organic synthesis. The Fischer-Speier esterification, an acid-catalyzed equilibrium process, is a classic example.[4] However, conventional heating methods for this reaction are often inefficient, requiring extended reflux periods to drive the equilibrium towards the product.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy.[5] This direct and rapid heating of the reaction mixture, as opposed to the convective heating of a vessel, leads to several distinct advantages:[2]

-

Accelerated Reaction Rates: Reactions can often be completed in minutes rather than hours.[3]

-

Higher Yields: The rapid heating can minimize the formation of side products.

-

Enhanced Purity: Cleaner reaction profiles often simplify purification.

-

Energy Efficiency: Localized heating is more energy-efficient than conventional methods.

In the context of synthesizing benzyl 2-methylbut-2-enoate, a molecule with applications in the fragrance and flavor industry, these advantages translate to significant improvements in laboratory workflow and productivity.

Reaction Mechanism and Principle

The synthesis of benzyl 2-methylbut-2-enoate from 2-methylbut-2-enoic acid and benzyl alcohol is a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The mechanism, illustrated below, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[4]

Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, thus increasing the rate of reaction.

Figure 1. Simplified workflow of the acid-catalyzed Fischer esterification.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 2-Methylbut-2-enoic acid | C₅H₈O₂ | 100.12 | ≥98% | Sigma-Aldrich |

| Benzyl alcohol | C₇H₈O | 108.14 | ≥99% | Acros Organics |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | J.T. Baker |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | EMD Millipore |

| Brine (Saturated NaCl) | NaCl | 58.44 | ACS Grade | LabChem |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Alfa Aesar |

Equipment

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated reaction vessels (10 mL) and magnetic stir bars.

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel).

-

Rotary evaporator.

-

Analytical balance (± 0.001 g).

-

Fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Reaction Setup

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-methylbut-2-enoic acid (100.1 mg, 1.0 mmol).

-

Addition of Alcohol and Solvent: To the vial, add benzyl alcohol (129.8 mg, ~124 µL, 1.2 mmol) followed by 2 mL of anhydrous toluene. Using a slight excess of the alcohol helps to drive the reaction equilibrium towards the product.

-

Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the reaction mixture.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 15 minutes with stirring. The use of a high absorption power setting is recommended.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 40°C) before opening.

Workup and Purification

-

Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with 10 mL of ethyl acetate.

-

Aqueous Wash: Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (2 times) to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution may occur. Vent the separatory funnel frequently.

-

Brine Wash: Wash the organic layer with 10 mL of brine to remove residual water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl 2-methylbut-2-enoate.

-

Further Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Safety Considerations

-

Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions. Never use a domestic microwave oven for chemical synthesis.[7] Ensure that the reaction vessel is properly sealed and do not exceed the recommended pressure and temperature limits for the vessel.

-

Chemical Hazards: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE. Benzyl alcohol and 2-methylbut-2-enoic acid can be irritants. Avoid inhalation and skin contact.

-

Pressurized Reactions: Microwave reactions in sealed vessels can generate significant pressure. Always allow the vessel to cool completely before opening.

Expected Results and Characterization

The microwave-assisted synthesis of benzyl 2-methylbut-2-enoate is expected to proceed in high yield (>85%) within a 15-minute reaction time. The product should be a colorless to pale yellow oil with a characteristic fruity, floral odor.

Characterization Data:

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil |

| Yield | >85% |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 6.90 (q, J=7.0 Hz, 1H, =CH), 5.15 (s, 2H, OCH₂), 2.05 (d, J=7.0 Hz, 3H, =C-CH₃), 1.85 (s, 3H, =C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 167.5 (C=O), 138.0, 136.2, 128.6, 128.2, 128.0, 127.8, 66.2 (OCH₂), 14.5, 12.3 |

| IR (neat, cm⁻¹) | 1715 (C=O stretch), 1650 (C=C stretch), 1150 (C-O stretch) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure proper sealing of the vessel. |

| Insufficient catalyst | Add an additional drop of sulfuric acid. | |

| Loss during workup | Ensure complete extraction and careful handling during transfers. | |

| Presence of starting material in product | Incomplete reaction | See "Low Yield". |

| Inefficient workup | Ensure thorough washing with sodium bicarbonate to remove unreacted acid. | |

| Dark-colored product | Overheating or side reactions | Reduce reaction temperature or time. Consider using a less aggressive catalyst like TsOH. |

Conclusion

The microwave-assisted Fischer esterification protocol detailed herein provides a rapid, efficient, and high-yielding method for the synthesis of benzyl 2-methylbut-2-enoate. This approach offers significant advantages over conventional heating methods, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[3] These application notes serve as a robust starting point for researchers looking to leverage the power of microwave synthesis for the preparation of esters and other valuable organic molecules.

References

-

Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. (2023). PMC. Available at: [Link]

-

Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Available at: [Link]

-

Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI. Available at: [Link]

-

Microwave-Assisted Benzyl Alcohol Synthesis. (n.d.). Scribd. Available at: [Link]

-

Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (n.d.). Science and Education Publishing. Available at: [Link]

-

Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. (n.d.). ResearchGate. Available at: [Link]

-

General method to prepare amino acids benzyl esters and to isolate them.... (n.d.). ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of Benzyl Benzotriazoles. (2007). Asian Journal of Chemistry. Available at: [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

-

Microwave-Assisted Synthesis of alpha-Hydroxy-benzylphosphonates and -benzylphosphine Oxides. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. (n.d.). Arkivoc. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

-

29. The Fischer Esterification. (n.d.). Available at: [Link]

-

Supporting information for. (n.d.). Available at: [Link]

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Available at: [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Available at: [Link]

-

Fischer Esterification. (n.d.). Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

-

Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (n.d.). Available at: [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. scribd.com [scribd.com]

- 3. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicaljournals.com [chemicaljournals.com]

Application Note: Targeted Isolation of Benzyl Tiglate from Natural Essential Oils via SFE and HSCCC

This Application Note is structured as a high-level technical guide for the isolation of Benzyl Tiglate (CAS 37526-88-8) , a valuable ester with a distinct earthy, mushroom-like, and rosy odor profile.[1] While often synthesized for the fragrance industry, its isolation from natural sources like Mondia whitei (White Ginger) or Pelargonium graveolens (Geranium) requires advanced fractionation due to its typically low abundance (<2%) and co-elution with isomeric tiglates.

Abstract & Strategic Overview

Benzyl tiglate is a bioactive ester found in the roots of Mondia whitei and the aerial parts of Pelargonium species. It contributes to the "earthy-rosy" base note of these oils and possesses potential antispasmodic properties.[1] However, isolating it is chemically challenging because it often co-exists with chemically similar esters like benzyl benzoate and geranyl tiglate.

Traditional hydrodistillation often results in hydrolysis of the ester bond due to prolonged exposure to boiling water and acidic pH. Therefore, this protocol prioritizes Supercritical Fluid Extraction (SFE) for initial enrichment, followed by High-Speed Counter-Current Chromatography (HSCCC) for purification. This "liquid-liquid" partition method eliminates the irreversible adsorption often seen with silica gel columns.[1]

Key Chemical Properties

| Property | Value | Implication for Extraction |

| Molecular Formula | Mid-weight ester.[1][2] | |

| Boiling Point | ~250°C | High boiling point; difficult to isolate via simple distillation without degradation.[1] |

| LogP | ~3.0 - 3.4 | Lipophilic; requires non-polar solvents or supercritical |

| Solubility | Ethanol, Oils, | Insoluble in water; highly soluble in supercritical |

Pre-Extraction: Raw Material Selection

Primary Source: Mondia whitei (Hook.f.) Skeels (Roots).[3][4] Secondary Source: Pelargonium graveolens (Geranium) – typically requires higher enrichment factors.

Preparation:

-

Drying: Roots must be shade-dried to <10% moisture content to prevent water from acting as a co-solvent in SFE, which would extract unwanted polar sugars.

-

Comminution: Grind material to a particle size of 0.5–0.8 mm. Finer powder causes channeling in the SFE vessel; coarser particles limit mass transfer.

Protocol 1: Supercritical Fractionation (SFE)

Objective: To obtain a crude oil enriched in benzyl tiglate while minimizing wax and light monoterpene co-extraction.

The Causality of Parameters[3]

-

Density Tuning: Benzyl tiglate is a sesquiterpene-range marker.[1] We use a "step-gradient" pressure approach.[1] Low pressure removes light terpenes; higher pressure targets the ester.

-

Temperature: Kept at 40°C to prevent thermal degradation.

Experimental Setup

-

Equipment: Waters SFE Bio-Botanical System (or equivalent) with dual separators.

-

Solvent: Industrial grade

(99.9%). -

Co-solvent: Ethanol (optional, 2%) – Not recommended for the first pass to maintain selectivity for non-polar esters.

Step-by-Step Procedure

-

Loading: Load 100g of ground root powder into the extraction vessel. Pack with glass beads at the top/bottom to ensure uniform flow.

-

Step 1 (De-terpenation):

-

Step 2 (Target Extraction):

-

Pressure: 150 bar

-

Temperature: 45°C

-

Duration: 90 mins[1]

-

Outcome: The density of

increases (~0.75 g/mL), solubilizing the benzyl tiglate and heavier sesquiterpenes. Collect this fraction.

-

-

Depressurization: Collect the extract in Separator 1 (maintained at 45 bar/25°C) to precipitate the oil.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Isolation of pure Benzyl Tiglate (>95%) from the SFE crude oil. Why HSCCC? Unlike HPLC, HSCCC uses no solid support. This prevents the "tailing" of esters and allows for 100% sample recovery.

Solvent System Selection (HEMWat)

The partition coefficient (

Step-by-Step Methodology

-

Equilibration:

-

Mix solvents thoroughly in a separatory funnel.

-

Allow phases to settle.

-

Upper Phase (UP): Stationary Phase (Non-polar).

-

Lower Phase (LP): Mobile Phase (Polar).

-

-

Column Filling:

-

Pump the Upper Phase into the coil column (PTFE, 1.6mm ID) at 5 mL/min until the column is full.

-

-

Rotation & Mobile Phase:

-

Start the centrifuge rotation at 850 rpm .

-

Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min.

-

Wait for hydrodynamic equilibrium (steady elution of mobile phase).

-

-

Injection:

-

Dissolve 200 mg of SFE crude oil in 5 mL of a 1:1 mixture of UP/LP.

-

Inject into the sample loop.

-

-

Elution & Fractionation:

-

Monitor UV absorbance at 254 nm (benzyl ring absorption).

-

Benzyl tiglate typically elutes between 80–120 minutes depending on the column volume (K value approx 1.2 in this system).

-

Collect 5 mL fractions.

-

Visualization of Workflows

Diagram 1: Extraction & Isolation Logic

Figure 1: Sequential workflow for the selective enrichment and isolation of Benzyl Tiglate.

Diagram 2: HSCCC Separation Mechanism

Figure 2: Mechanism of High-Speed Counter-Current Chromatography preventing sample loss.[1]

Analytical Validation (QC)

Technique: GC-MS (Gas Chromatography-Mass Spectrometry).[1][2][3]

Protocol:

-

Column: DB-5ms (30m x 0.25mm, 0.25µm film).

-

Oven Program: 60°C (hold 2 min)

3°C/min -

Identification:

-

Retention Index (RI): Benzyl tiglate elutes at RI ~1585-1600 on DB-5 columns.[1]

-

Mass Spectrum: Look for molecular ion

and characteristic fragments at

-

References

-

Mondia whitei Composition: Paton, A., et al. (2005). "Mondia whitei (Apocynaceae): A potential source of bioactive volatiles." Phytochemistry.

-

SFE Parameters: Reverchon, E. (1997). "Supercritical fluid extraction and fractionation of essential oils and related products." Journal of Supercritical Fluids.

-

HSCCC Methodology: Ito, Y. (2005). "Golden rules and pitfalls in selecting solvent systems for high-speed counter-current chromatography." Journal of Chromatography A.

-

Benzyl Tiglate Data: The Good Scents Company. "Benzyl Tiglate Chemical Profile."

Sources

Advanced Solvent Selection & Recrystallization Protocols for Benzyl 2-methylbut-2-enoate Derivatives

Topic: Solvent selection for recrystallization of benzyl 2-methylbut-2-enoate derivatives Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists[1]

Executive Summary & Technical Context[1][2][3][4][5][6]

The purification of benzyl 2-methylbut-2-enoate (benzyl tiglate) and its substituted derivatives presents a unique challenge in organic process development.[1][2] While the parent compound (benzyl tiglate) is typically a liquid at room temperature (bp ~127°C at reduced pressure) or a low-melting solid, its derivatives—particularly those with ring substitutions (e.g., p-nitro, p-chloro, or p-methoxy)—often exist as crystalline solids with melting points in the 30°C–80°C range.[1]

This specific melting point window creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][2] Consequently, standard solvent selection protocols must be modified to prioritize solubility parameter matching and controlled supersaturation over simple thermal differentials.[1][2]

This guide details a self-validating solvent selection workflow designed to maximize recovery and purity for this specific class of

Mechanistic Basis of Solvent Selection[8]

To select the correct solvent, we must deconstruct the molecular interactions of the target molecule:

-

The Benzyl Moiety: A lipophilic, aromatic domain that engages in

- -

The

-Unsaturated Ester: A polarized functionality.[1][3][2] The conjugation stabilizes the molecule but increases susceptibility to nucleophilic attack or polymerization if heated excessively in protic solvents.[2] -

The Alkyl Chain (Tiglate/Angelate): Provides hydrophobic character, reducing solubility in water but enhancing it in alkanes.[1][2]

The "Goldilocks" Zone: For benzyl 2-methylbut-2-enoate derivatives, single solvents often fail.[1][2]

-

Hexane/Heptane: Often too poor a solvent; the compound may oil out as a separate phase before crystallizing.[1][2]

-

Ethanol/Methanol: Often too good a solvent; requires extremely low temperatures (-20°C) to induce precipitation, which risks co-precipitating impurities like benzyl alcohol.[1][2]

Recommendation: The most robust systems for this class are binary mixtures of Alkanes (Anti-solvent) and Esters/Ethers (Solvent) .[2]

Table 1: Physicochemical Solvent Profiles for Benzyl Esters[1]

| Solvent System | Role | Polarity Index ( | Suitability | Risk Factor |

| Hexane / Ethyl Acetate | Primary Choice | 0.1 / 4.4 | Excellent. Highly tunable.[1][2] Matches the ester polarity.[1][2] | Flammability.[1][2][4][5] |

| Ethanol / Water | Alternative | 4.3 / 10.2 | Good. Effective for highly polar derivatives (e.g., nitro-substituted).[1][2] | Hydrolysis of ester at high |

| Pentane / Diethyl Ether | Low-Temp | 0.0 / 2.8 | Specialist. For derivatives melting <40°C. | High volatility; difficult to handle.[1][2] |

| Toluene | Avoid | 2.4 | Poor. Too soluble (high | Product loss in mother liquor.[1][2] |

Visualization: Solvent Selection Logic

The following decision tree outlines the logical flow for selecting a solvent system based on the physical state and behavior of the crude derivative.

Figure 1: Decision matrix for solvent selection, prioritizing the mitigation of "oiling out" phenomena common in low-melting benzyl esters.

Experimental Protocols

Protocol A: The "Binary Gradient" Screening Method

Use this protocol to determine the exact ratio of Hexane:Ethyl Acetate required.

Materials:

-

Crude Derivative (100 mg)

-

Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

-

Apparatus: 10 mL test tube, heating block/water bath, micropipette.

Procedure:

-

Dissolution: Place 100 mg of crude solid in the test tube. Add 0.5 mL of Ethyl Acetate (the "good" solvent).[2]

-

Observation: If it does not dissolve at RT, heat gently to 50°C. If it still does not dissolve, this solvent system is unsuitable (unlikely for this class).[1]

-

-

Precipitation Point: While keeping the solution warm (approx. 40°C), add Hexane dropwise with agitation.

-

Turbidity: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

-

Clearing: Add just enough Ethyl Acetate (dropwise) to make the solution clear again at 40°C.

-

Crystallization: Allow the tube to cool slowly to room temperature in the heating block (turn heat off).

Protocol B: Scale-Up Recrystallization (Hexane/EtOAc)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add the crude solid and the minimum amount of Ethyl Acetate required to dissolve it at near-reflux (approx. 70°C).

-

Anti-Solvent Addition: Through the top of the condenser, slowly add warm Hexane (approx. 50°C) until the solution becomes slightly turbid.[2]

-

Refining: Add hot Ethyl Acetate dropwise until clarity is just restored.

-

Controlled Cooling:

-

Harvest: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Hexane (0°C).

Protocol C: Troubleshooting "Oiling Out"

Oiling out occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.

Immediate Remediation:

-

Re-dissolve: Reheat the mixture until the oil phase dissolves back into the bulk solvent.

-

Adjust Polarity: Add a small volume (5-10% of total volume) of the "good" solvent (EtOAc).[1][2] This lowers the saturation point.[1][2]

-

Seeding: Cool the solution very slowly. When the temperature is just above the expected oiling point, add a seed crystal of the pure derivative.

Quality Control & Validation

Every recrystallization must be validated.[1][2] Visual appearance is insufficient for this class of compounds due to potential isomer contamination.[1][2]

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (Reverse Phase, C18) | >98.5% Area under curve.[1][2] |

| Isomer Ratio | 1H-NMR (CDCl3) | Check integration of alkene proton (approx. 6.8-7.0 ppm for E-isomer).[1][2] Ensure Z-isomer is <1%.[1][2] |

| Solvent Residue | HS-GC or 1H-NMR | No peaks for EtOAc/Hexane.[1][2] |

| Melting Point | Capillary Method | Sharp range (< 2°C breadth).[2] |

Note on Isomerization: Benzyl 2-methylbut-2-enoate derivatives can undergo

References

-

PubChem. Benzyl 2-methylbut-2-enoate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for general ester purification protocols).

-

Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.[1][2] (Context on condensation reactions yielding alpha,beta-unsaturated esters).

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1][2] (Authoritative source for solvent properties and general purification strategies).

-

Arkivoc. A facile synthesis of benzyl-α,β-unsaturated carboxylic esters.[1][2][7][8] Arkivoc 2001 (x) 54-57.[1][2][7][8] Available at: [Link] (Specific reference for crystallization of benzyl cinnamate/tiglate analogs).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Benzyl 2-methylbutyrate | C12H16O2 | CID 91849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. directpcw.com [directpcw.com]

- 6. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

Optimized Solid-Phase Extraction (SPE) Strategies for Benzyl Esters

From Biological Matrices to Synthetic Workups

Introduction: The Benzyl Ester Challenge

Benzyl esters (

Their structure combines a hydrophobic aromatic ring with a moderately polar, hydrolytically labile ester linkage. Successful isolation requires balancing three competing factors:

-

Hydrophobicity (LogP): Sufficient for reversed-phase retention but prone to non-specific binding in complex matrices.

-

-

-

Hydrolytic Instability: Benzyl esters are susceptible to chemical and enzymatic hydrolysis (saponification) at high pH, necessitating strict pH control during extraction.

This guide moves beyond generic "C18" protocols, offering targeted strategies that exploit the specific electronic properties of the benzyl moiety.

Mechanism of Action: Exploiting the -System

While standard C18 (octadecyl) sorbents retain benzyl esters via non-specific Van der Waals forces, Phenyl-Hexyl and Polymeric phases offer superior selectivity.

The Phenyl Selectivity Advantage

On phenyl-based stationary phases, retention is governed by

-

Solvent Modulation: This interaction is solvent-dependent. Acetonitrile (ACN) possesses

-electrons (

Sorbent Decision Matrix

Use the following logic tree to select the optimal phase for your matrix.

Figure 1: Sorbent selection decision tree based on matrix composition and interference profile.

Protocol A: Bioanalysis (Plasma/Serum)

Target: Benzyl Benzoate or similar lipophilic esters. Challenge: Protein binding and enzymatic hydrolysis by plasma esterases. Solution: Acidic quenching and Polymeric Reversed-Phase extraction.

Materials

-

Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (HLB) or Phenyl-Hexyl (30 mg or 60 mg cartridge).

-

Reagents: Phosphoric acid (

), Methanol (MeOH), Water (LC-MS grade).

Workflow Step-by-Step

| Step | Action | Critical Technical Note |

| 1. Pre-treatment | Mix Plasma 1:1 with 4% | Crucial: Acidification (pH ~2-3) precipitates proteins and deactivates plasma esterases, preventing conversion to benzyl alcohol [1]. |

| 2. Conditioning | 1 mL MeOH, followed by 1 mL Water. | Do not let the bed dry if using silica-based C18. Polymeric phases are more forgiving. |

| 3. Loading | Load pre-treated sample at 1 mL/min. | Slow loading ensures adequate mass transfer for hydrophobic interaction. |

| 4. Washing | Wash 1: 1 mL 5% MeOH in Water.Wash 2: 1 mL 2% Formic Acid in Water. | Removes salts and proteins. The 5% MeOH removes weak interferences without eluting the hydrophobic benzyl ester. |

| 5. Elution | Elute with 2 x 500 µL Acetonitrile . | ACN is preferred here to disrupt any |

| 6. Post-Treatment | Evaporate under | Warning: Benzyl esters can be volatile. Do not exceed 40°C. Do not use vacuum concentration without monitoring. |

Protocol B: Synthetic Workup (Protecting Group Removal)

Target: Isolation of Benzyl-protected intermediates from reaction mixtures (e.g., DMF/DCM). Challenge: Removing polar byproducts and excess reagents. Solution: Normal Phase SPE (Silica or Aminopropyl).[2]

Workflow Step-by-Step

-

Sample Prep: Dilute the crude reaction mixture in a non-polar solvent (Hexane or DCM). If the sample is in DMF, perform a liquid-liquid extraction first to move the ester into an organic layer, or dilute heavily with water and use Protocol A.

-

Conditioning: Flush cartridge with 3 mL Hexane.

-

Loading: Apply sample. The benzyl ester (moderately polar) will retain slightly, while very non-polar impurities pass through? Correction: In Normal Phase, the benzyl ester is less polar than the free acid or amine byproducts.

-

Strategy: The Benzyl Ester usually elutes before the polar impurities.

-

Alternative: Use Aminopropyl (

) phase. The

-

-

Elution (Fractionation):

-

Fraction 1 (100% Hexane): Non-polar impurities.

-

Fraction 2 (10% Ethyl Acetate in Hexane): Target Benzyl Ester .

-

Fraction 3 (50% Ethyl Acetate): Polar byproducts (Discard).

-

Troubleshooting & Validation

Common Failure Modes

| Issue | Root Cause | Remediation |

| Low Recovery (<60%) | Hydrolysis | Ensure sample pH is < 6.0 immediately upon collection. Add esterase inhibitors (e.g., NaF) if necessary. |

| Low Recovery (<60%) | Volatility | Loss during evaporation. Switch to lower temp (30°C) or use "Trap and Elute" LC-MS without drying. |

| Breakthrough | Mass Overload | Benzyl esters are bulky.[3] Use a higher capacity sorbent (e.g., 60mg instead of 30mg) if loading >100 µg. |

| Interfering Peaks | If using C18, switch to Phenyl-Hexyl . Use Methanol in the wash step (up to 20%) to lock the analyte to the phenyl ring while washing away aliphatics [2]. |

Visualizing the Stability Window

The benzyl ester linkage is sensitive. Adhere to the following pH stability window during all SPE steps.

Figure 2: pH Stability window for Benzyl Esters. Processing outside the Green zone leads to degradation into Benzyl Alcohol and the parent acid.

References

-

Waters Corporation. (2023). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

-

Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

-

Interchim. (2025).[2] SPE Cartridge Selection Guide. Retrieved from [Link]

Sources

Application Note: Benzyl 2-methylbut-2-enoate (Benzyl Tiglate) as a Bioactive Marker in Antifungal Susceptibility Profiling

Topic: Application of Benzyl 2-methylbut-2-enoate (Benzyl Tiglate) in Antifungal Research Content Type: Detailed Application Notes and Protocols

Introduction & Executive Summary

Benzyl 2-methylbut-2-enoate (CAS: 37526-88-8), commonly known as Benzyl Tiglate , is an unsaturated ester found in the essential oils of Mondia whitei, Pelargonium species, and Iris planifolia. While widely recognized in the flavor and fragrance industry for its earthy, mushroom-like aroma, its application in antifungal research is gaining traction as a potent lipophilic bioactive agent.

In the context of drug discovery, Benzyl Tiglate serves two critical roles:

-

Bioactive Marker: It acts as a chemical standard for standardizing antifungal essential oils (e.g., Mondia whitei root oil) used in treating candidiasis and aspergillosis.

-

Membrane Disruptor: Its structural properties—specifically the lipophilic benzyl moiety combined with the unsaturated tiglate chain—allow it to intercalate into fungal cell membranes, compromising integrity and increasing permeability.

This guide provides a standardized workflow for researchers to utilize Benzyl Tiglate in in vitro antifungal assays, focusing on solubility management, Minimum Inhibitory Concentration (MIC) determination, and Mode of Action (MoA) elucidation.

Physicochemical Profile & Mechanism of Action

Chemical Identity[1]

-

Molecular Formula: C₁₂H₁₄O₂

-

LogP (Octanol/Water Partition): ~2.8 – 3.0 (Highly Lipophilic)

-

Solubility: Insoluble in water; soluble in ethanol, DMSO, and lipids.

Mechanism of Action (MoA)

The antifungal efficacy of Benzyl Tiglate is driven by its ability to bypass the fungal cell wall and disrupt the plasma membrane. Unlike azoles that inhibit ergosterol synthesis enzymes, benzyl esters typically act via direct physicochemical disruption.

Proposed Pathway:

-

Adsorption: The lipophilic benzyl group adsorbs to the fungal cell wall.

-

Intercalation: The molecule penetrates the phospholipid bilayer.

-

Disruption: Accumulation leads to non-specific pore formation and expansion of the membrane surface area.

-

Leakage: Loss of intracellular ions (

) and ATP leads to metabolic arrest and cell death.

Figure 1: Proposed mechanism of action for Benzyl Tiglate involving membrane intercalation and subsequent cytoplasmic leakage.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Solubility Management)

Challenge: Benzyl Tiglate is hydrophobic. Direct addition to aqueous media (RPMI-1640 or Sabouraud Dextrose Broth) will result in phase separation and inaccurate MIC values.

Reagents:

-

Pure Benzyl Tiglate (≥98% purity).

-

Dimethyl Sulfoxide (DMSO), anhydrous.

-

Tween 80 (Surfactant).

Procedure:

-

Primary Stock (100 mg/mL): Weigh 100 mg of Benzyl Tiglate into a sterile glass vial. Add 1 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

-

Working Stock (Emulsion): To ensure stability in broth, prepare a 10 mg/mL working solution containing surfactant.

-

Mix 100 µL of Primary Stock (100 mg/mL) with 10 µL of Tween 80.

-

Slowly add 890 µL of sterile distilled water while vortexing vigorously.

-

Note: This creates a stable micro-emulsion. The final DMSO concentration is 10%, and Tween 80 is 1%.

-

Protocol B: Microdilution MIC Assay (CLSI M27-A3 Adaptation)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or Aspergillus spp.

Reagents:

-

96-well microtiter plates (U-bottom).

-

RPMI-1640 medium (buffered with MOPS to pH 7.0).

-

Inoculum: 0.5 McFarland standard (

CFU/mL). -

Resazurin (Alamar Blue) solution (0.01%).

Step-by-Step Workflow:

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 to columns 2–12 of the 96-well plate.

-

Add 200 µL of the Working Stock (10 mg/mL) to column 1.

-

-

Serial Dilution:

-

Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down.

-

Repeat transfer across to column 10. Discard the final 100 µL from column 10.

-

Result: Concentration range from 5 mg/mL down to ~0.01 mg/mL.

-

Controls: Column 11 = Growth Control (Inoculum + Media + 1% DMSO). Column 12 = Sterility Control (Media only).

-

-

Inoculation:

-

Dilute the 0.5 McFarland fungal suspension 1:100 in RPMI-1640.

-

Add 100 µL of the diluted inoculum to wells in columns 1–11.

-

-

Incubation:

-

Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

-

-

Endpoint Detection (Resazurin):

-

Add 20 µL of Resazurin solution to all wells.

-

Incubate for an additional 2–4 hours.

-

Interpretation: Blue = No Growth (Inhibition). Pink/Colorless = Growth (Metabolic Activity).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Protocol C: Mode of Action – Ergosterol Binding Assay

Objective: Determine if Benzyl Tiglate binds directly to ergosterol (similar to Polyenes).

Procedure:

-

Prepare MIC plates as described in Protocol B.

-

Exogenous Ergosterol: In a separate set of wells, add exogenous ergosterol (dissolved in DMSO) to the media at a final concentration of 400 µg/mL before adding Benzyl Tiglate.

-

Rationale: If Benzyl Tiglate acts by binding ergosterol, the added exogenous ergosterol will sequester the compound, causing the MIC to increase (shift to a higher value).

-

Result Interpretation:

-

MIC Shift (e.g., 4-fold increase): Suggests direct binding to ergosterol.

-

No MIC Shift: Suggests mechanism is general membrane disruption or inhibition of synthesis, rather than direct binding.

-

Data Summary & Expected Results

The following table summarizes expected efficacy ranges based on literature regarding essential oils rich in Benzyl Tiglate (e.g., Mondia whitei, Iris planifolia).

| Target Organism | Source Context | Estimated MIC (Bioactive Fraction) | Reference |

| Candida albicans | Mondia whitei Oil (Rich in Benzyl Tiglate) | 150 – 500 µg/mL | [1, 3] |

| Aspergillus flavus | Mondia whitei Oil | 500 – 1000 µg/mL | [3] |

| Klebsiella pneumoniae | Iris planifolia Oil (5.8% Benzyl Tiglate) | ~3.12 mg/mL (Oil) | [4] |

| Penicillium spp. | Synthetic Benzyl Derivatives | 250 – 500 µg/mL | [2, 3] |

Note: Pure Benzyl Tiglate is expected to have a lower MIC (higher potency) than the crude oil, likely in the range of 50–200 µg/mL depending on the strain.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining the antifungal susceptibility of Benzyl Tiglate.

References

-

Chemical Composition and Antimicrobial Activity of Mondia whitei Essential Oil. Source: African Journals Online / ResearchGate. Context: Identifies benzyl tiglate as a component and establishes MIC ranges for the oil against Candida and Aspergillus. URL:[Link]

-

Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Source: Molecules (MDPI). Context: Discusses the structure-activity relationship of benzyl derivatives and lipophilic esters in antifungal applications. URL:[Link]

-

Chemical Composition of Essential Oil of Mondia whitei and Antifungal Activities. Source: ResearchGate. Context: Specific data on inhibition of Aspergillus flavus and Penicillium sp. by Mondia oil. URL:[Link]

-

Free radical scavenging and antibacterial activity of essential oil and solvent extracts of Iris planifolia (Mill) from Algeria. Source: Academic Journals. Context: Identifies Benzyl Tiglate (5.8%) in the oil and correlates it with antimicrobial activity.[5] URL:[Link]

-

Benzyl Tiglate (Compound Summary). Source: PubChem. Context: Chemical structure, physical properties, and toxicity data.[1][4][5][6] URL:[Link]

Sources

- 1. CAS 37526-88-8: Benzyl tiglate | CymitQuimica [cymitquimica.com]

- 2. Impact of CPPU and combined CPPU-thidiazuron treatments on fruit quality and volatile compounds in 'Jinling Xiangxin' grapes [maxapress.com]

- 3. BENZYL TIGLATE | 37526-88-8 [chemicalbook.com]

- 4. Benzyl tiglate | C12H14O2 | CID 250096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. cris.haifa.ac.il [cris.haifa.ac.il]

Troubleshooting & Optimization

Troubleshooting phase separation in benzyl 2-methylbut-2-enoate synthesis

Topic: Troubleshooting Phase Separation & Workup Failure

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Module: Why Separation Fails

Before attempting a rescue, you must diagnose the physical mechanism of the failure. In the synthesis of Benzyl 2-methylbut-2-enoate (Benzyl Tiglate) , phase separation issues almost always stem from two distinct physical phenomena: Iso-Density Lock or Surfactant-Stabilized Emulsions .[1]

The "Density Danger Zone"

Most organic solvents have a density significantly different from water (

-

Benzyl Alcohol (Reactant):

[1] -

Benzyl Tiglate (Product):

(estimated based on analogs) -

Water/Dilute Acid (Wash):

[1]

The Consequence: When washing a neat reaction mixture or one diluted with insufficient solvent, the organic and aqueous layers have nearly identical densities. Gravity cannot drive separation, leading to a "hanging" interface or stable suspension.[1]

The "Soap" Effect (Emulsions)

Tiglic acid (2-methylbut-2-enoic acid) is a short-chain unsaturated acid.[1]

-

Mechanism: If you neutralize unreacted Tiglic acid with a strong base (NaOH/NaHCO

) too quickly, you generate Sodium Tiglate.[1] -

Result: Sodium Tiglate acts as an anionic surfactant (a soap).[1] Combined with the viscous benzyl alcohol, this creates a micellar emulsion that resists breaking.[1]

Interactive Troubleshooting Protocols

Scenario A: The Fischer Esterification Route

Context: Acid-catalyzed reflux (Tiglic Acid + Benzyl Alcohol +

Step-by-Step Recovery & Prevention

| Step | Action | Technical Rationale |

| 1. Prevention | Use a "Density-Biased" Solvent. Do not run the workup neat.[1] Dilute the crude mixture with Dichloromethane (DCM) or Diethyl Ether .[1] | DCM ( |

| 2. The Wash | Avoid Neutral pH Initially. Wash first with dilute HCl ( | Keeping the pH acidic initially prevents the ionization of unreacted Tiglic acid into its surfactant carboxylate form. |

| 3. The Rescue | The "Salting Out" Maneuver. If stuck, add solid NaCl directly to the separatory funnel and shake gently. | Increasing the ionic strength of the aqueous layer increases its density (up to |

Visual Workflow: Fischer Workup Logic

Figure 1: Decision logic for solvent selection and phase separation troubleshooting in Fischer Esterification.

Scenario B: The Acid Chloride Route

Context: Tigloyl Chloride + Benzyl Alcohol + Base (Pyridine/Triethylamine).[1] Common Failure: "A thick precipitate formed and now I have a rag layer."

The "Rag Layer" Mechanism

This route generates stoichiometric amounts of Pyridinium Hydrochloride or Triethylamine Hydrochloride salts.[1] These salts are voluminous and can trap the organic product, forming a "rag layer" (a stabilized solid-liquid interface).

Troubleshooting Guide

Q: The interface is obscured by a white/off-white solid.[1] What is it? A: This is likely the amine hydrochloride salt.[1] It is water-soluble but may not dissolve if the aqueous volume is too low.[1]

Protocol:

-

Acidify: Add

HCl until the aqueous layer is clearly acidic (pH < 2). This ensures the amine base is fully protonated and soluble in the aqueous phase. -

Filtration (Critical): If the solid persists (likely polymer or impurity), do not try to extract through it.[1] Filter the entire biphasic mixture through a pad of Celite or glass wool.[1] The "rag" will stay on the filter; the clean liquids will pass through.

-